Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate
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Overview
Description
Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 2-methyl-4-aminobenzenesulfonic acid, followed by coupling with 4-hydroxy-3-naphthalenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of reactant concentrations, temperature, and pH levels. The final product is purified through crystallization and filtration to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used under acidic conditions.
Substitution: Reagents like halogens and sulfonating agents are used under controlled temperatures and acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cell structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,5-dihydroxy-3-[(2-methyl-4-sulfonatophenyl)diazenyl]-1-naphthalenesulfonate
- Disodium 8-hydroxy-7-[(4-nitrophenyl)diazenyl]-1,6-naphthalenedisulfonate
- Disodium 3-[(4-formylphenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonate
Uniqueness
Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate is unique due to its specific structural arrangement, which imparts distinct color properties and reactivity. Its dual azo groups and sulfonate functionalities make it highly soluble in water and suitable for various applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C24H18N4Na2O7S2 |
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Molecular Weight |
584.5 g/mol |
IUPAC Name |
disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C24H20N4O7S2.2Na/c1-14-11-16(25-26-21-10-8-17(12-15(21)2)36(30,31)32)7-9-20(14)27-28-22-13-23(37(33,34)35)18-5-3-4-6-19(18)24(22)29;;/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
ARGFWAXVCJXLFX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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